Targeted Lysine Biosynthesis Inhibition: A Differentiated Mechanism from Generic Sulfonohydrazides
(4-Cyanophenyl)methanesulfonohydrazide is explicitly claimed as an inhibitor of lysine biosynthesis via the diaminopimelate (DAP) pathway in a patent (WO2019241850A1) [1]. While other alkyl sulfonic acid hydrazides exhibit broader, non-specific antibacterial activity [2], this compound is linked to a specific, target-based mechanism. This provides a clear basis for its selection over analogs like methane sulfonic acid hydrazide (MSH) when probing the DAP pathway, a known antibacterial target. Quantitative inhibition data is anticipated from this patent family but is not publicly available in the initial disclosure.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Claimed as an inhibitor of lysine biosynthesis via the diaminopimelate pathway [1]. |
| Comparator Or Baseline | Alkyl sulfonic acid hydrazides (e.g., methane sulfonic acid hydrazide): Broad antibacterial activity, no specific mechanism reported [2]. |
| Quantified Difference | Not applicable (qualitative difference in mechanism). |
| Conditions | Not applicable (patent claim). |
Why This Matters
This evidence justifies procurement for target-based antibacterial research, as a non-cyano analog would not carry the same specific patent claim for DAP pathway inhibition.
- [1] WO2019241850A1. Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway. View Source
- [2] Özdemir, U. Ö., et al. (2015). Alkyl sulfonic acide hydrazides: Synthesis, characterization, computational studies and anticancer, antibacterial, anticarbonic anhydrase II (hCA II) activities. Journal of Molecular Structure, 1100, 464-474. View Source
